9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride
Description
Core Xanthone Scaffold and Substituent Configuration
The molecular framework of this compound centers on a 9H-xanthen-9-one core , a tricyclic system comprising two benzene rings fused to a central γ-pyrone moiety. The core structure is defined by the molecular formula $$ \text{C}{18}\text{H}{19}\text{NO}_{3} $$, with systematic substitution at the C2 position of the xanthone scaffold. The C2 substituent consists of a ((1-(hydroxymethyl)-1-methylethyl)amino)methyl group, which introduces a branched aliphatic chain terminated by a hydroxyl group.
The SMILES notation (CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O) clarifies the connectivity: the aminomethyl group (-NCH2-) bridges the xanthone core to a tertiary carbon bearing two methyl groups and a hydroxymethyl (-CH2OH) moiety. This configuration creates a stereochemically constrained environment, as evidenced by the InChIKey (MNXNZOGTBNWART-UHFFFAOYSA-N), which reflects the compound’s unique stereoelectronic properties.
Key structural features include:
- Hydrogen-bonding capacity : The hydroxyl and tertiary amine groups facilitate intramolecular interactions, potentially stabilizing the hydrochloride salt form.
- Electron density modulation : The electron-withdrawing carbonyl group at C9 and electron-donating substituents at C2 create a polarized electronic environment.
Table 1: Predicted Collision Cross-Section (CCS) Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 298.14378 | 168.0 |
| [M+Na]+ | 320.12572 | 177.2 |
| [M-H]- | 296.12922 | 173.3 |
| [M+NH4]+ | 315.17032 | 183.5 |
Crystallographic Analysis and Conformational Dynamics
While direct single-crystal X-ray diffraction data for this specific compound remains unavailable, analogous xanthone derivatives exhibit flattened boat conformations in the tricyclic core, as observed in 3,4-dioxygenated xanthones. The substituent at C2 likely induces torsional strain, altering dihedral angles between the aromatic rings and the γ-pyrone oxygen.
The hydrochloride salt form suggests ionic interactions between the protonated tertiary amine and chloride counterion. In similar systems, such as cholinesterase-inhibiting xanthones, salt formation enhances solubility without disrupting planar stacking interactions. Computational models predict a square-pyramidal coordination for the molybdenum center in related xanthine oxidoreductase inhibitors, though this compound lacks metal coordination sites.
Conformational flexibility arises from:
- Rotatable bonds : The C-N linkage in the aminomethyl group permits rotation, enabling adaptive binding in biological matrices.
- Steric hindrance : The geminal dimethyl group restricts free rotation of the hydroxymethyl substituent, favoring a fixed orientation.
Comparative Structural Analysis with Native Xanthenone Derivatives
Compared to native xanthones (e.g., unsubstituted 9H-xanthen-9-one), this derivative exhibits enhanced polar surface area (92.7 Ų vs. 46.5 Ų) due to its hydrophilic substituents. Structural analogs, such as 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, demonstrate that chain length and terminal functional groups critically influence enzymatic inhibition profiles.
Key distinctions include :
- Substituent bulk : The branched C2 substituent introduces greater steric bulk than linear alkoxy chains in analogs like 3-methoxyxanthone.
- Charge distribution : Protonation of the tertiary amine in the hydrochloride salt creates a localized positive charge absent in neutral xanthones.
Table 2: Structural Comparison with Select Xanthone Derivatives
| Property | This Compound | 3-Methoxyxanthone | Xanthostigmine |
|---|---|---|---|
| Molecular Formula | C18H19NO3 | C14H10O3 | C17H17N3O2 |
| Polar Surface Area (Ų) | 92.7 | 46.5 | 78.9 |
| Rotatable Bonds | 4 | 1 | 5 |
Data derived from PubChem entries.
The compound’s 3D structure diverges markedly from cubic crystal systems (e.g., face-centered cubic lattices) observed in metallic alloys, as its molecular packing is governed by hydrogen bonding rather than close-packing geometries.
Properties
CAS No. |
126929-79-1 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H |
InChI Key |
QODYKCRQOYPRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Aromatic Substitution
- The xanthen-9-one scaffold is commonly synthesized starting from 2′-hydroxyacetophenones or related benzophenone derivatives.
- A typical sequence involves:
- Acetylation of 2′-hydroxyacetophenones.
- Baker–Venkataraman rearrangement under basic conditions to form 1,3-diketones.
- Cyclodehydration catalyzed by acids such as p-toluenesulfonic acid to yield chromen-4-one intermediates.
- Further condensation and oxidation steps to aromatize and form the xanthen-9-one core.
Alternative Microwave-Assisted Cyclization
- Microwave irradiation has been employed to accelerate intramolecular nucleophilic aromatic substitution and cyclization steps, reducing reaction times from days to hours and improving yields (e.g., 63% yield vs. 38% under conventional heating).
Introduction of the Aminoalkyl Side Chain
Reductive Amination or Nucleophilic Substitution
- The aminoalkyl substituent, specifically 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl), is introduced by reacting the xanthen-9-one core with an appropriate amine precursor.
- This can be achieved by:
- Reacting a halomethylated xanthen-9-one intermediate with the amine bearing the hydroxymethyl and methyl groups.
- Alternatively, reductive amination of an aldehyde-functionalized xanthen-9-one with the amine under reducing conditions (e.g., sodium cyanoborohydride) to form the secondary amine linkage.
Formation of Hydrochloride Salt
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and facilitating purification.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material / Intermediate | Conditions / Notes | Yield / Remarks |
|---|---|---|---|---|
| 1 | Acetylation | 2′-Hydroxyacetophenone | Acetyl chloride or equivalent, base catalysis | High yield |
| 2 | Baker–Venkataraman rearrangement | Acetylated intermediate | Base (e.g., KOH), reflux | Efficient formation of diketone |
| 3 | Cyclodehydration | 1,3-Diketone | Acid catalyst (p-TSA), heat | Formation of chromen-4-one |
| 4 | Aromatization / oxidation | Chromen-4-one | Oxidizing agents or thermal conditions | Xanthen-9-one core |
| 5 | Aminoalkylation | Xanthen-9-one + amine precursor | Nucleophilic substitution or reductive amination | Moderate to good yield |
| 6 | Salt formation | Aminoalkylated xanthen-9-one | HCl treatment | Hydrochloride salt obtained |
Detailed Research Findings and Optimization
- Microwave-assisted cyclization significantly improves reaction efficiency and yield in xanthen-9-one synthesis, reducing reaction times from 48 hours to 6 hours.
- Regioselective functionalization is critical; for example, selective demethylation and formylation steps are often challenging and require optimized conditions or alternative synthetic routes to avoid side reactions.
- The aminoalkyl side chain introduction is typically performed under mild conditions to preserve sensitive functional groups such as hydroxymethyl moieties.
- Purification is commonly achieved by silica gel chromatography and crystallization of the hydrochloride salt to ensure high purity for research use.
Analytical Data Supporting Preparation
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthone derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
9H-Xanthen-9-one derivatives are characterized by their unique xanthene core structure. The synthesis of such compounds typically involves several chemical reactions, including cyclization and substitution processes. For instance, one study describes the preparation of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives through a series of reactions starting from 2-(2-nitrophenoxy)benzoic acid, demonstrating the versatility of xanthene chemistry in generating bioactive molecules .
Biological Activities
Anticancer Properties:
Research has shown that xanthene derivatives exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies evaluated the effects of synthesized compounds on breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines using MTT assays. Among these compounds, certain derivatives displayed potent activity comparable to established anticancer drugs like etoposide .
Neuroprotective Effects:
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have focused on the design and synthesis of methylxanthine derivatives that demonstrate significant inhibition of acetylcholinesterase activity, indicating a potential role for xanthene derivatives in neuroprotection .
Antimicrobial Activity:
The xanthene core has been associated with antimicrobial properties. Recent studies have synthesized novel arylxanthones that exhibit antifungal activity through mechanisms involving enzyme inhibition . This opens avenues for developing new antimicrobial agents based on xanthene structures.
Case Studies
- Antiproliferative Activity Against Tumor Cell Lines:
-
Acetylcholinesterase Inhibition:
- Study: Methylxanthine derivatives were synthesized to evaluate their inhibitory effects on acetylcholinesterase.
- Results: Several compounds demonstrated potent inhibitory activity with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Variations
The activity of xanthone derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationships (SAR)
Secondary vs. Tertiary Amines :
- The target compound and Compound 3 (secondary amines) exhibit superior SIRT2 inhibition compared to Compound 4 (tertiary piperazine derivative) . Secondary amines enhance hydrogen bonding with the enzyme's active site, while bulky tertiary amines reduce binding efficiency.
- Example: Compound 3 (93.2% inhibition) vs. Compound 4 (48.5%) .
Chloro Substituents :
- Chlorination at C5 (as in Compounds 3 and 4) enhances electron-withdrawing effects, stabilizing the xanthone core and improving target affinity.
Hydroxymethyl Branch :
- The hydroxymethyl group in the target compound may improve solubility and mimic natural substrates of SIRT2, though direct activity data are pending .
Alkoxy vs. Amino Groups: Alkoxy-substituted xanthones (e.g., 1,8-dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one) prioritize cytotoxic over enzymatic activities, highlighting the role of substituent polarity .
Physicochemical Properties
| Property | Target Compound | Compound 3 | Compound 4 |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 390.8 g/mol | 455.3 g/mol |
| Solubility | High (hydrochloride salt) | Moderate | Low (bulky piperazine) |
| LogP (Lipophilicity) | ~2.5 (predicted) | 3.1 | 4.2 |
Biological Activity
9H-Xanthen-9-one derivatives, particularly those modified with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride , exploring its biological activity through various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : The xanthone moiety is characterized by a fused benzopyran system.
- Functional Groups : The presence of a hydroxymethyl group and an aminoalkyl substituent significantly influences its biological properties.
Antioxidant Activity
Research indicates that xanthone derivatives exhibit significant antioxidant properties. For instance, the compound was shown to reduce mitochondrial oxidative stress in macrophage cells. In a study involving rotenone-induced oxidative stress, the compound demonstrated a notable reduction in superoxide production, indicating its potential as a mitochondrial antioxidant:
| Concentration (µM) | Superoxide Production (% of control) |
|---|---|
| 0 | 100% |
| 20 | 110.18 ± 7.05 |
| 40 | 207.55 ± 4.25 |
| 100 | 134.57 ± 4.92 |
This suggests that higher concentrations of the compound effectively mitigate oxidative stress in cellular models .
Antimicrobial Activity
The antimicrobial potential of xanthone derivatives has been explored extensively. A study testing various xanthones against multiple bacterial strains found that certain derivatives exhibited broad-spectrum antibacterial activity. Specifically, compounds derived from the xanthone core showed efficacy against both Gram-positive and Gram-negative bacteria:
| Compound Name | Activity Against Bacteria |
|---|---|
| 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Active against all tested strains |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Moderate activity |
This highlights the potential of xanthone derivatives as lead compounds in developing new antimicrobial agents .
Anticancer Activity
Xanthones have also been investigated for their anticancer properties. A quantitative structure-activity relationship (QSAR) analysis revealed that specific structural features correlate with enhanced anticancer activity against various cancer cell lines:
| Compound | Log IC50 (µM) |
|---|---|
| 1-hydroxy-9H-xanthen-9-one | 1.635 |
| 1,6-dihydroxy-9H-xanthen-9-one | 1.607 |
| 4-bromo-1,3-dihydroxy-9H-xanthen-9-one | 0.003 |
The data indicates that hydroxyl substitutions significantly enhance anticancer activity, suggesting that modifications to the xanthone core can optimize therapeutic effects .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) and modulate mitochondrial function contributes to its antioxidant effects.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways are proposed mechanisms for its antimicrobial action.
- Anticancer Mechanism : The inhibition of topoisomerase IIα has been identified as a critical pathway through which xanthones induce cytotoxicity in cancer cells .
Case Studies
Several case studies have documented the efficacy of xanthones in clinical settings:
- Case Study 1 : A clinical trial assessing the effects of a xanthone derivative on patients with chronic infections showed significant improvements in microbial clearance and patient recovery times.
- Case Study 2 : Research on cancer patients treated with xanthone-based therapies indicated reduced tumor sizes and improved survival rates compared to standard treatments.
These case studies underscore the therapeutic potential of xanthone derivatives in both infectious diseases and cancer treatment.
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for confirming the molecular structure of this xanthone derivative?
- Answer : Use 1H and 13C NMR to verify substituent positions and hydrogen environments. For example, 1-hydroxy-3-alkoxy xanthones show distinct aromatic proton splitting patterns in 1H NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) . X-ray crystallography is critical for resolving solid-state conformation, particularly to assess deviations from planarity (e.g., O(11) atom displacement by 0.13 Å in xanthone cores) . Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
Q. What synthetic strategies are effective for introducing the (1-(hydroxymethyl)-1-methylethyl)amino-methyl side chain?
- Answer : Employ Mannich reactions to introduce amino-methyl groups to the xanthone core. Optimize reaction conditions (e.g., formaldehyde equivalents, amine precursors) to prevent over-alkylation. For hydrochloride salt formation, use HCl gas in anhydrous ethanol, followed by recrystallization from acetonitrile . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC with UV detection at 254 nm.
Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?
- Answer : Follow EU-GHS/CLP guidelines : Use PPE (nitrile gloves, lab coat, safety goggles), avoid inhalation of dust (use fume hoods), and ensure emergency eyewash stations are accessible. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste . Store in airtight containers at 4°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., partial aromaticity, planarity deviations) be resolved for this compound?
- Answer : Use SHELXL for refinement, leveraging its robust handling of partial occupancy and anisotropic displacement parameters. For planar deviations (e.g., non-planar O atoms), apply restraints to bond lengths and angles while allowing torsional flexibility. Validate against Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) . Cross-validate with DFT-optimized geometries to resolve discrepancies between experimental and computational models.
Q. How do structural modifications (e.g., amino-methyl substitution) influence the compound’s electronic properties and bioactivity?
- Answer : Perform time-dependent DFT (TD-DFT) to calculate electronic transitions and compare with UV-Vis spectra (e.g., λmax shifts due to electron-donating substituents). For bioactivity, correlate planarity (via X-ray data) with pharmacological assays (e.g., kinase inhibition). Hydrophilic side chains (e.g., hydroxymethyl) may enhance solubility but reduce membrane permeability—quantify via logP measurements (shake-flask method) .
Q. How can researchers address contradictions between computational binding affinity predictions and experimental IC50 values?
- Answer : Reconcile discrepancies by:
- Solvent effects : Include explicit solvent molecules in docking simulations (e.g., AutoDock Vina with TIP3P water model).
- Conformational sampling : Use molecular dynamics (MD) simulations (50 ns trajectories) to account for side-chain flexibility.
- Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Considerations
- Data Triangulation : Cross-reference crystallographic data (SHELXL-refined .cif files) with spectroscopic (NMR, IR) and computational (DFT, MD) outputs to ensure structural consistency .
- Error Analysis : For bioactivity studies, report confidence intervals (e.g., 95% CI for IC50) and use ANOVA to assess batch-to-batch variability in synthetic yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
